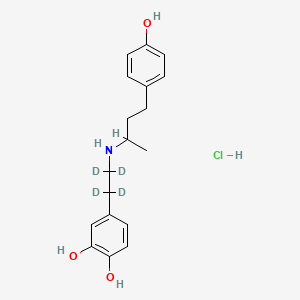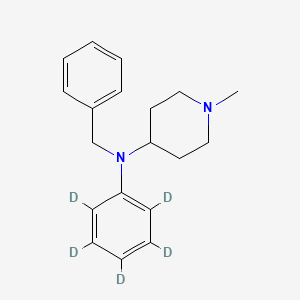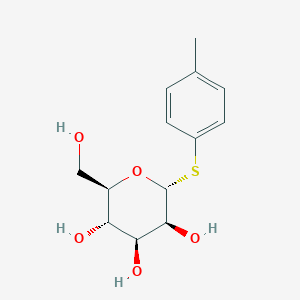
Zolenzepine-d3 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zolenzepine-d3 (dihydrochloride) is a deuterated form of Zolenzepine, a compound that belongs to the class of pyrazolobenzodiazepinone derivatives. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of Zolenzepine-d3 (dihydrochloride) is C19H21D3N6O2 • 2HCl, and it has a molecular weight of 444.38 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zolenzepine-d3 (dihydrochloride) involves the incorporation of deuterium atoms into the Zolenzepine molecule. The process typically starts with the preparation of the deuterated piperazine derivative, followed by its reaction with other intermediates to form the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Zolenzepine-d3 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to maintain the purity and quality of the final product. The production methods are designed to be efficient and cost-effective while ensuring the safety and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Zolenzepine-d3 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
Zolenzepine-d3 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways and interactions of Zolenzepine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Zolenzepine in the human body.
Industry: Applied in the development and quality control of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of Zolenzepine-d3 (dihydrochloride) is similar to that of its non-deuterated counterpart, Zolenzepine. It exerts its effects by interacting with specific molecular targets and pathways within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Zolenzepine-d3 (dihydrochloride) include:
- Zolenzepine (non-deuterated form)
- Other pyrazolobenzodiazepinone derivatives
- Deuterated analogs of related compounds
Uniqueness
Zolenzepine-d3 (dihydrochloride) is unique due to its stable isotope labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracing and analysis in various experimental settings. This makes it a valuable tool in studies requiring high accuracy and reliability .
Propiedades
Fórmula molecular |
C19H25ClN6O2 |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
1,3-dimethyl-10-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]-5H-pyrazolo[3,4-c][1,5]benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H24N6O2.ClH/c1-13-17-18(23(3)21-13)19(27)20-14-6-4-5-7-15(14)25(17)16(26)12-24-10-8-22(2)9-11-24;/h4-7H,8-12H2,1-3H3,(H,20,27);1H/i2D3; |
Clave InChI |
OOFMDSLGKRWAIR-MUTAZJQDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N2C3=CC=CC=C3NC(=O)C4=C2C(=NN4C)C.Cl |
SMILES canónico |
CC1=NN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CN4CCN(CC4)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)
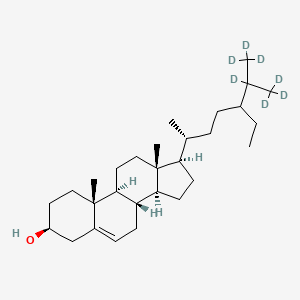

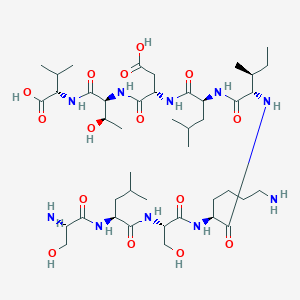

![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)

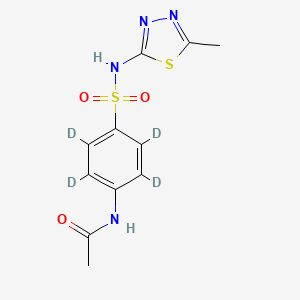
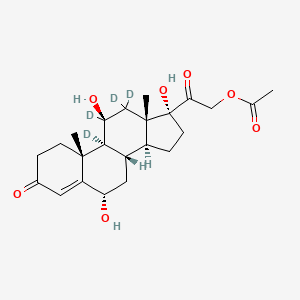
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)
